molecular formula C21H25N3O2S2 B2610133 2-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 851717-47-0

2-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2610133
CAS No.: 851717-47-0
M. Wt: 415.57
InChI Key: YNRZAVOFRIUXOV-DQRAZIAOSA-N
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Description

2-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a useful research compound. Its molecular formula is C21H25N3O2S2 and its molecular weight is 415.57. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

The antimicrobial properties of related benzothiazole derivatives have been extensively studied, revealing that modifications to the benzothiazole ring and piperidine derivatives can significantly impact antimicrobial activity. For instance, the introduction of the 2,6-dimethylpiperidine group alongside chloro and methyl substituents on the benzothiazole ring enhances anticandidal activity. These derivatives show more effectiveness against fungi than bacteria, with Candida utilis being notably susceptible to specific compounds (Mokhtari & Pourabdollah, 2013).

Synthesis and Chemical Transformations

The compound has also been a subject of interest in studies exploring synthetic pathways and chemical transformations. One study describes the intramolecular cyclization of similar 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to pyridin-2(1H)-ones. This process involves reactions with 1,3-benzothiazole-2(3H)-thione and subsequent conversions, indicating the versatility of the compound's chemical structure and its potential for creating a variety of heterocyclic compounds (Savchenko et al., 2020).

Antitubercular and Antimicrobial Scaffolds

Further research into s-triazine-based scaffolds incorporating benzothiazole and dimethylpiperidinyl groups has shown promise in antimicrobial and antimycobacterial activities. These studies highlight the compound's potential as a backbone for developing new drugs with antimicrobial properties, especially against Mycobacterium tuberculosis (Patel et al., 2012).

Properties

IUPAC Name

2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-4-9-24-17-7-5-6-8-18(17)28-21(24)22-19(25)13-27-14-20(26)23-11-15(2)10-16(3)12-23/h1,5-8,15-16H,9-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRZAVOFRIUXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSCC(=O)N=C2N(C3=CC=CC=C3S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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